1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
Overview
Description
1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is 325.14264148 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through a process involving β-aryl glutaconic acid, leading to various derivatives including 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones. These derivatives were further treated to yield compounds with potential antimicrobial activity (Patel, Gandhi, & Sharma, 2010).
- Another synthesis route involved citric acid, leading to the formation of 6-substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones. These compounds were characterized by elemental analysis and IR and NMR spectral data (Patel & Patel, 2004).
Biochemical Interactions
- The reaction of this compound with N-acetylcysteine (NAC) in methanol-phosphate buffers results in the formation of various products, including 4-[(4-ethoxyphenyl)amino]phenol. The reaction's outcome depends on factors like pH, NAC concentration, and reaction time (Lindqvist, Kenne, & Lindeke, 1991).
Potential Therapeutic Applications
- Derivatives of 4-amino tetramic acid, prepared through a 4-ethoxy intermediate, showed notable herbicidal, fungicidal, insecticidal, and antitumor activities in bioassays (Liu et al., 2014).
- A 2,5-pyrrolidinedione linked nitrogen mustard derivative exhibited a significant antiproliferative effect on mouse Sarcoma 180 and other leukemias, though with associated toxicity (Naik, Ambaye, & Gokhale, 1987).
Chemical Reactivity and Synthesis
- The compound's derivatives have been used in the synthesis of new heterocyclic compounds, like 1H-1-pyrrolylcarboxamides, which are of pharmacological interest. These compounds were synthesized via acyl chlorides and characterized using various spectroscopic techniques (Bijev, Prodanova, & Nankov, 2003).2. The compound has been involved in the synthesis of heterobifunctional cross-linking reagents, which are useful in the coupling of peptides to liposomes, a method relevant in drug delivery and immunization strategies (Frisch, Boeckler, & Schuber, 1996).
Advanced Material Applications
- Research has explored its use in intervalence transitions in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. These studies are significant in the field of electronic materials and molecular electronics (Barlow et al., 2005).
- The compound's derivatives have been synthesized for the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, which are then used in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and materials science (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-15-7-5-14(6-8-15)21-17(22)10-16(18(21)23)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHBFCQMQONOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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